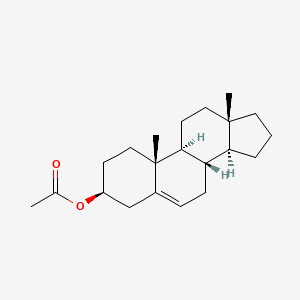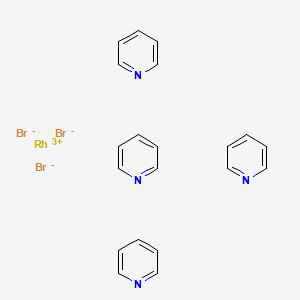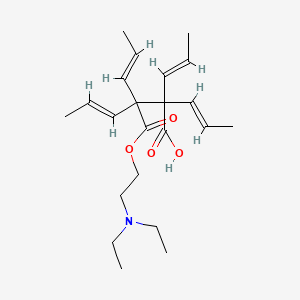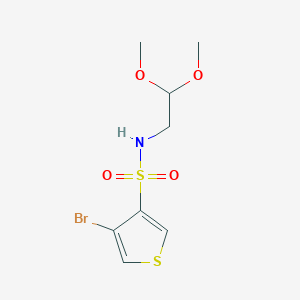
3,3',3''-Nitrilotris(propionohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-Nitrilotris(propionohydrazide) is a chemical compound with the molecular formula C9H21N7O3 and a molecular weight of 275.30814 g/mol . It is known for its unique structure, which includes three propionohydrazide groups attached to a central nitrogen atom. This compound is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Nitrilotris(propionohydrazide) typically involves the reaction of propionohydrazide with a nitrilotriacetic acid derivative under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of 3,3’,3’'-Nitrilotris(propionohydrazide) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The product is then isolated and purified using advanced separation techniques such as chromatography and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-Nitrilotris(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide groups can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitriles or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
3,3’,3’'-Nitrilotris(propionohydrazide) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for certain diseases due to its bioactive properties.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-Nitrilotris(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activity. The compound can also interact with nucleophiles and electrophiles, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’,3’'-Nitrilotris(acetamide)
- 3,3’,3’'-Nitrilotris(butyramide)
- 3,3’,3’'-Nitrilotris(malonamide)
Uniqueness
3,3’,3’'-Nitrilotris(propionohydrazide) is unique due to its specific hydrazide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain metal ions and can form more stable complexes, making it valuable in coordination chemistry and medicinal research.
Propriétés
Numéro CAS |
91933-31-2 |
|---|---|
Formule moléculaire |
C9H21N7O3 |
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
3-[bis(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C9H21N7O3/c10-13-7(17)1-4-16(5-2-8(18)14-11)6-3-9(19)15-12/h1-6,10-12H2,(H,13,17)(H,14,18)(H,15,19) |
Clé InChI |
PMPWHLYNGLTUHI-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCC(=O)NN)CCC(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)






![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)

